

A Technical Guide to 6-TAMRA Cadaverine: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-TAMRA cadaverine

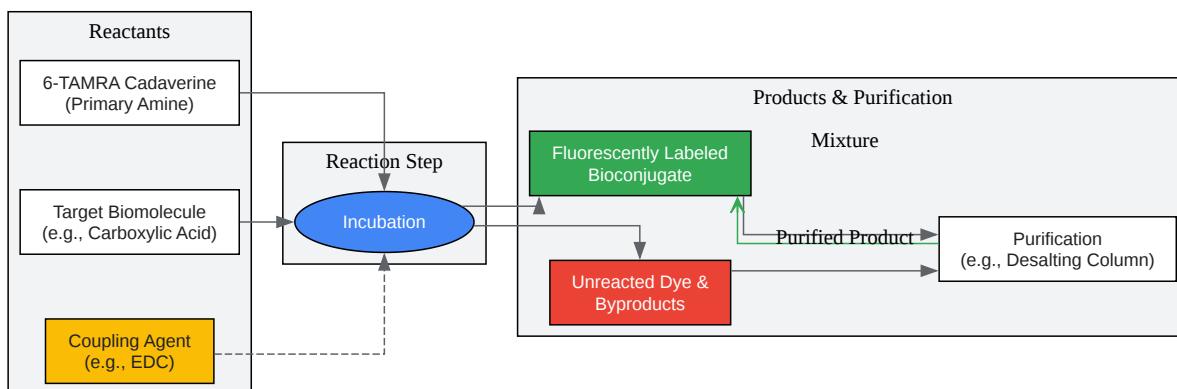
Cat. No.: B8116093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **6-TAMRA cadaverine**, a fluorescent probe widely utilized in biological research and drug development for the labeling and tracking of biomolecules.

Core Properties of 6-TAMRA Cadaverine


6-TAMRA (Tetramethylrhodamine) cadaverine is a purified, single-isomer fluorescent dye. It belongs to the rhodamine family of dyes and is characterized by its bright orange-red fluorescence. The molecule consists of the 6-TAMRA fluorophore attached to a cadaverine (1,5-diaminopentane) linker. This linker provides a primary amine group, making it a versatile tool for conjugation to various biomolecules.^{[1][2][3]} It is frequently used as a building block for creating fluorescent bioconjugates and serves as a fluorescent substrate for transglutaminase, an enzyme that can label proteins through transamidation.^{[1][4][5]}

The key physicochemical properties of **6-TAMRA cadaverine** are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.^{[4][5][6]}

Property	Value	Citations
Molecular Formula	C ₃₀ H ₃₄ N ₄ O ₄	[1][7][8]
Molecular Weight	514.62 g/mol	[1][7][8]
Molecular Weight (TFA Salt)	627.24 g/mol	[6]
Excitation Maximum (λ_{ex})	~544-552 nm	[4][8]
Emission Maximum (λ_{em})	~571-578 nm	[4][8]
Extinction Coefficient	~90,000 cm ⁻¹ M ⁻¹	[4]
Solubility	DMSO, DMF, MeOH	[6]

Bioconjugation Workflow

The primary application of **6-TAMRA cadaverine** is in the fluorescent labeling of target molecules. The cadaverine linker's terminal primary amine allows for covalent attachment to various functional groups on biomolecules such as proteins, peptides, or nucleic acids.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a biomolecule with **6-TAMRA cadaverine**.

The diagram above illustrates a typical bioconjugation process. **6-TAMRA cadaverine** and a target biomolecule containing a reactive group (such as a carboxylic acid) are combined. Often, an activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is required to facilitate the formation of a stable amide bond.^{[6][7]} Following an incubation period, the resulting mixture contains the desired fluorescently labeled conjugate along with unreacted dye and byproducts. A purification step, such as column chromatography, is then necessary to isolate the final product.^[9]

Experimental Protocols

While specific protocols must be optimized for the biomolecule of interest, the following provides a general methodology for labeling proteins with **6-TAMRA cadaverine** using EDC as a coupling agent. This protocol is adapted from standard amine-carboxylic acid conjugation procedures.

Materials:

- **6-TAMRA cadaverine**
- Target protein with accessible carboxyl groups
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-Hydroxysuccinimide (NHS) (optional, for stabilization)
- Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)
- Coupling Buffer: PBS or Bicarbonate buffer (0.1 M, pH 7.2-8.5)
- Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column or spin filter for purification

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **6-TAMRA cadaverine** in anhydrous DMSO (e.g., 10 mg/mL).
 - Prepare a fresh stock solution of EDC in Activation Buffer (e.g., 10 mg/mL). If using NHS, prepare a stock solution as well.
 - Dissolve the target protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of Carboxyl Groups (on Protein):
 - Add a molar excess of EDC (and NHS, if used) to the protein solution in Activation Buffer. A typical starting point is a 10-fold molar excess of EDC over the protein.
 - Incubate for 15-30 minutes at room temperature. This step activates the carboxyl groups to form a reactive intermediate.
- Conjugation Reaction:
 - Immediately add the activated protein solution to the **6-TAMRA cadaverine** solution. Alternatively, if buffer compatibility allows, add the **6-TAMRA cadaverine** stock directly to the activated protein. The molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized empirically.
 - Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to terminate the reaction by consuming any unreacted EDC and reactive esters.
- Purification of the Conjugate:

- Remove the unreacted **6-TAMRA cadaverine** and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff.[9]
- Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the TAMRA dye).
- Storage:
 - Store the purified, labeled conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[6][9]

This technical guide provides foundational information for the use of **6-TAMRA cadaverine**. Researchers should always consult specific product datasheets and perform necessary optimizations for their particular application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tenovapharma.com [tenovapharma.com]
- 2. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. 6-TAMRA cadaverine | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 5(6)-TAMRA cadaverine [Tetramethylrhodamine 5-(and-6)-carboxamide cadaverine] - 10 mg, 514.6, Peak Area by HPLC ≥95%, 10 mg | Labscoop [labscoop.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]

- To cite this document: BenchChem. [A Technical Guide to 6-TAMRA Cadaverine: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8116093#6-tamra-cadaverine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com